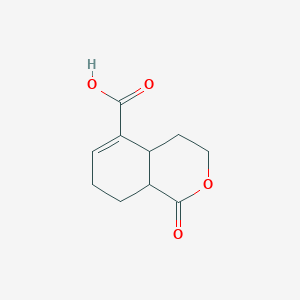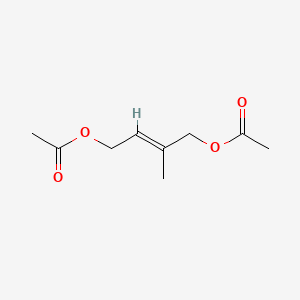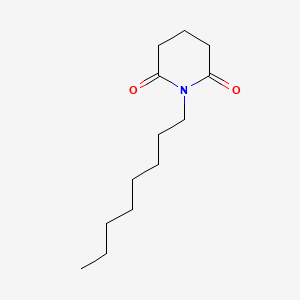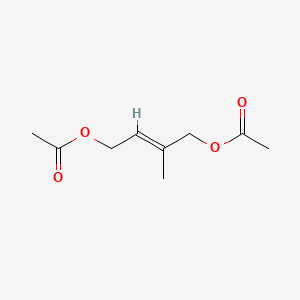
4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes an isopropyl group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)- can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This reaction typically requires base-catalyzed alkylation followed by cyclization via the Paal–Knorr reaction . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often run under microwave irradiation to enhance the functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions such as solvent choice, reagent sequence, and temperature control . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives . Substitution reactions can introduce a wide range of functional groups, leading to diverse indole derivatives .
Scientific Research Applications
4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-4-oxoindole: Shares a similar core structure but lacks the isopropyl and methoxyphenyl groups.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another related compound with a simpler structure.
Uniqueness
The uniqueness of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-ISOPROPYL-2-(p-METHOXYPHENYL)- lies in its specific substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
76410-26-9 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-propan-2-yl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C18H21NO2/c1-12(2)19-16-5-4-6-18(20)15(16)11-17(19)13-7-9-14(21-3)10-8-13/h7-12H,4-6H2,1-3H3 |
InChI Key |
JKMVSAGBAFCFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C1C3=CC=C(C=C3)OC)C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)


![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)


![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)




![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)

